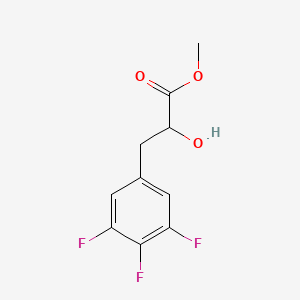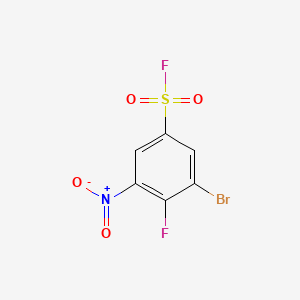![molecular formula C14H19NO2Si B13472564 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzonitrile ring with a formyl group at the 5-position. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃ in acidic or neutral conditions.
Reduction: NaBH₄, LiAlH₄ in aprotic solvents like THF or ether.
Substitution: TBAF in THF at room temperature.
Major Products
Oxidation: 3-[(Tert-butyldimethylsilyl)oxy]-5-carboxybenzonitrile.
Reduction: 3-[(Tert-butyldimethylsilyl)oxy]-5-hydroxybenzonitrile.
Substitution: 3-hydroxy-5-formylbenzonitrile (after deprotection).
Applications De Recherche Scientifique
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild conditions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde
- (Tert-butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile is unique due to its combination of a formyl group and a TBDMS-protected hydroxyl group on a benzonitrile ring. This structure allows for selective reactions at the formyl group while maintaining the protection of the hydroxyl group, making it highly valuable in complex organic syntheses .
Propriétés
Formule moléculaire |
C14H19NO2Si |
|---|---|
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-5-formylbenzonitrile |
InChI |
InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-8,10H,1-5H3 |
Clé InChI |
FYRJCXHMTDDKFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)

![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)

![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)



